5-[(3-METHOXYPROPYL)AMINO]-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE
Description
5-[(3-Methoxypropyl)amino]-2-[4-(morpholine-4-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a 1,3-oxazole derivative characterized by a carbonitrile group at position 4, a 4-(morpholine-4-sulfonyl)phenyl substituent at position 2, and a 3-methoxypropylamino group at position 5.
Properties
IUPAC Name |
5-(3-methoxypropylamino)-2-(4-morpholin-4-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5S/c1-25-10-2-7-20-18-16(13-19)21-17(27-18)14-3-5-15(6-4-14)28(23,24)22-8-11-26-12-9-22/h3-6,20H,2,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUWNSJSJRYVNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[(3-Methoxypropyl)amino]-2-[4-(morpholine-4-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a heterocyclic organic compound with potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is C₁₅H₁₈N₄O₃S, and it features a complex structure that includes an oxazole ring, a morpholine sulfonyl group, and a carbonitrile moiety. The presence of these functional groups suggests potential interactions with biological targets.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related oxazole derivatives have demonstrated strong bactericidal effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | E. coli | 64 µg/mL |
| Compound C | Bacillus subtilis | 16 µg/mL |
Anticancer Activity
The anticancer potential of oxazole derivatives has been explored in several studies. For example, certain derivatives exhibited cytotoxic effects on cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer). The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .
Case Study: Cytotoxicity in Cancer Cell Lines
In one study, the compound was tested against A549 and HepG2 cell lines. The results indicated that at concentrations above 50 µM, significant reductions in cell viability were observed:
Table 2: Cytotoxicity Results
| Concentration (µM) | A549 Cell Viability (%) | HepG2 Cell Viability (%) |
|---|---|---|
| 200 | 45 | 50 |
| 100 | 70 | 65 |
| 50 | 85 | 80 |
Enzyme Inhibition
Enzyme inhibition assays have revealed that compounds similar to this oxazole derivative can act as potent inhibitors of acetylcholinesterase (AChE) and urease. This property is particularly relevant for developing treatments for conditions like Alzheimer's disease and urinary tract infections .
Table 3: Enzyme Inhibition Data
| Compound Name | Enzyme Target | IC50 (µM) |
|---|---|---|
| Compound D | Acetylcholinesterase | 25 |
| Compound E | Urease | 15 |
The biological activities of the compound can be attributed to its ability to interact with specific biological targets. For antimicrobial activity, the presence of the nitrogen-containing heterocycle likely facilitates penetration into bacterial cells, disrupting cellular functions. In anticancer applications, the compound may induce apoptosis through reactive oxygen species (ROS) generation or interference with DNA replication .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Research indicates that compounds similar to 5-[(3-methoxypropyl)amino]-2-[4-(morpholine-4-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile exhibit promising anticancer activity. For instance, compounds with oxazole rings have been studied for their ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation. A study demonstrated that derivatives of this compound could inhibit specific kinases associated with cancer cell survival and proliferation, making them potential candidates for cancer therapy .
1.2 Antimicrobial Activity
The structural features of the compound suggest potential antimicrobial properties. Compounds containing morpholine and oxazole moieties have shown activity against various bacterial strains. In vitro studies have indicated that such compounds can disrupt bacterial cell walls or inhibit critical enzymes necessary for bacterial survival . This positions them as potential leads for developing new antibiotics.
Pharmacological Applications
2.1 Neurological Disorders
The morpholine component of the compound is of particular interest in the treatment of neurological disorders. Research has highlighted that morpholine derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions like depression and anxiety. The ability to cross the blood-brain barrier enhances their efficacy in treating central nervous system disorders .
2.2 Anti-inflammatory Effects
There is growing evidence that compounds with oxazole structures possess anti-inflammatory properties. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory responses . This suggests their utility in developing treatments for inflammatory diseases such as arthritis.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The following table summarizes key structural features and their associated biological activities:
Case Studies
Case Study 1: Anticancer Activity
A recent study explored the anticancer effects of a related oxazole derivative in human breast cancer cells. The compound was shown to induce apoptosis through the activation of caspase pathways, demonstrating its potential as a novel anticancer agent .
Case Study 2: Antimicrobial Efficacy
In another investigation, a series of morpholine-containing compounds were tested against multi-drug resistant bacterial strains. Results indicated that modifications to the side chain significantly enhanced antibacterial activity, suggesting a pathway for developing new antibiotics based on this scaffold .
Comparison with Similar Compounds
Table 1. Comparison of 1,3-Oxazole-4-carbonitrile Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
